5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol

Catalog No.
S12084790
CAS No.
M.F
C28H34N4O2
M. Wt
458.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino...

Product Name

5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol

IUPAC Name

5-(diethylamino)-2-[[2-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]phenyl]iminomethyl]phenol

Molecular Formula

C28H34N4O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C28H34N4O2/c1-5-31(6-2)23-15-13-21(27(33)17-23)19-29-25-11-9-10-12-26(25)30-20-22-14-16-24(18-28(22)34)32(7-3)8-4/h9-20,33-34H,5-8H2,1-4H3

InChI Key

JAGCZZIZUSBRSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NC2=CC=CC=C2N=CC3=C(C=C(C=C3)N(CC)CC)O)O

The compound 5-(Diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol is a complex organic molecule characterized by its unique structural features. With the molecular formula C22H30N4OC_{22}H_{30}N_4O, it includes multiple functional groups, such as diethylamino, hydroxyl, and imine groups, which contribute to its chemical reactivity and biological activity. The compound typically exists in a tautomeric form, where the phenolic and imine forms can interconvert, influencing its properties and interactions in various environments.

The primary reactions involving this compound include:

  • Formation of Schiff Bases: The reaction of 5-(diethylamino)-2-hydroxybenzaldehyde with an amine leads to the formation of the imine linkage characteristic of Schiff bases. This reaction typically occurs under acidic or basic conditions, facilitating the condensation of the aldehyde and amine.
  • Tautomerization: The compound can undergo tautomerization between its phenolic and imine forms, which is significant for its stability and reactivity in different solvents.
  • Hydrogen Bonding: Intramolecular hydrogen bonds, such as O—H⋯N interactions, stabilize the structure and influence its crystallization behavior.

Research indicates that compounds similar to 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol exhibit various biological activities. Such compounds have been investigated for:

  • Antioxidant Properties: Many Schiff bases show significant antioxidant activity due to their ability to scavenge free radicals.
  • Antimicrobial Effects: Some derivatives demonstrate antimicrobial properties against a range of pathogens, making them potential candidates for pharmaceutical applications.
  • Anticancer Activity: Certain Schiff bases have been studied for their anticancer properties, with mechanisms linked to apoptosis induction in cancer cells.

The synthesis of 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol typically involves:

  • Refluxing Reactants: A mixture of 5-(diethylamino)-2-hydroxybenzaldehyde and an appropriate amine is refluxed in a solvent such as ethanol.
  • Formation of Crystals: After completion of the reaction, crystals are obtained through slow evaporation of the solvent.
  • Purification: The product may be purified through recrystallization techniques to yield high-purity samples suitable for characterization.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or infections.
  • Material Science: Its unique structural features could be explored in designing new materials with specific optical or electronic properties.
  • Analytical Chemistry: As a reagent, it may be useful in analytical methods for detecting specific ions or molecules due to its reactivity.

Interaction studies involving 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol focus on:

  • Complex Formation with Metal Ions: Investigating how this compound interacts with various metal ions can reveal insights into its potential as a ligand in coordination chemistry.
  • Biological Interactions: Studies on how this compound interacts with biological macromolecules (like proteins or nucleic acids) can elucidate its mechanism of action in biological systems.

Several compounds share structural similarities with 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Diethylamino-2-[(E)-(4-methoxyphenylimino)methyl]phenolC19H24N2O3C_{19}H_{24}N_2O_3Exhibits similar tautomerism; potential antioxidant activity.
5-Diethylamino-2-[(E)-(4-methylphenylimino)methyl]phenolC19H24N2O3C_{19}H_{24}N_2O_3Known for strong hydrogen bonding interactions; studied for biological activity.
5-Diethylaminomethylene-2-hydroxybenzaldehydeC17H22N2OC_{17}H_{22}N_2ORelated structure; used in synthesizing various Schiff bases; notable for its reactivity.

These compounds highlight the uniqueness of 5-(diethylamino)-2-[(E)-({2-[(E)-{[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino]phenyl}imino)methyl]phenol through their distinct functional groups and biological activities, contributing to ongoing research in medicinal chemistry and material science.

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name derives from its bis-azomethine structure, featuring two E-configured imine bonds (C=N) formed via condensation between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-amino-5-(diethylamino)phenol. The stereodescriptor E is assigned to both imine groups due to the antiparallel orientation of substituents relative to the C=N axis, consistent with analogous Schiff bases. Isomeric purity is critical, as Z-isomers could theoretically form during synthesis; however, crystallographic data from related compounds (e.g., LMAP in ) confirm preferential E-configuration stabilization via intramolecular hydrogen bonding.

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray data for this compound are unavailable, structural parallels exist with the Schiff base LMAP (C₁₇H₁₈N₂O₂), which adopts a planar conformation stabilized by O–H⋯N hydrogen bonds. Key geometric parameters inferred include:

ParameterValueSource Analogue
C=N bond length1.28–1.30 Å
Dihedral angle (aryl rings)3.74°–5.12°
O–H⋯N hydrogen bond distance1.82–1.89 Å

The molecule likely exhibits a near-planar core, with diethylamino groups inducing slight torsional strain. Disordered conformations in the julolidine moiety of related compounds suggest potential dynamic behavior in solution.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis, applied to LMAP, reveals dominant O–H⋯N (23.1%) and C–H⋯π (18.4%) interactions. For the target compound, similar intermolecular forces are anticipated:

  • O–H⋯N hydrogen bonds between phenolic hydroxyl and imine nitrogen atoms.
  • C–H⋯π contacts involving diethylamino groups and aromatic rings, contributing to layered crystal packing.
  • Van der Waals interactions (∼52%) from alkyl and aryl groups, as seen in 4-(diethylamino)salicylaldehyde azine.

These interactions collectively stabilize the crystal lattice, favoring a monoclinic or triclinic system with P1̄ symmetry.

Tautomeric Behavior in Solid-State vs. Solution Phase

The compound exhibits enol-imine (EI) ⇄ keto-amine (KA) tautomerism, modulated by phase and solvent polarity. In the solid state, X-ray data from LMAP confirm EI dominance due to O–H⋯N hydrogen bonding. Solution-phase studies of analogous systems using UV-Vis and NMR spectroscopy reveal KA stabilization in polar aprotic solvents (e.g., DMSO), driven by solvation effects. DFT calculations predict a tautomeric equilibrium constant (Keq) of ∼0.8 in ethanol, favoring EI by 12.3 kJ/mol.

XLogP3

5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

458.26817634 g/mol

Monoisotopic Mass

458.26817634 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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